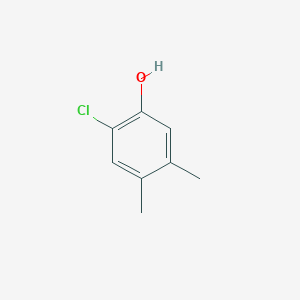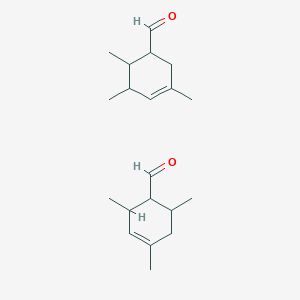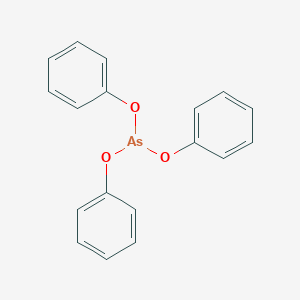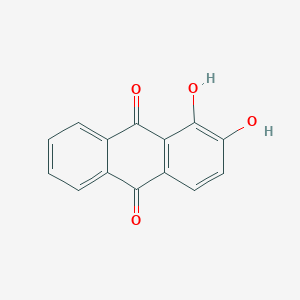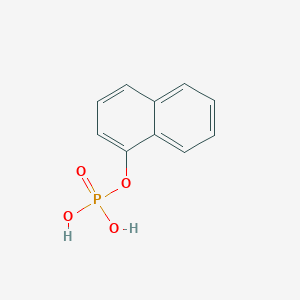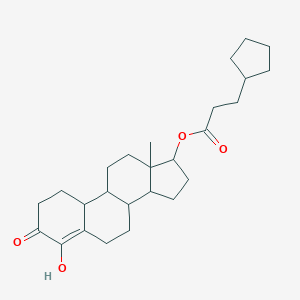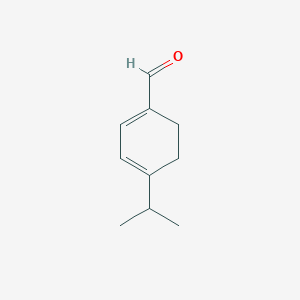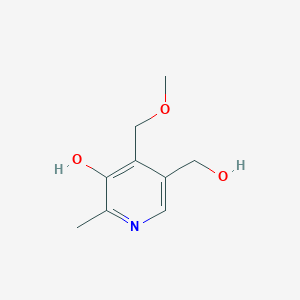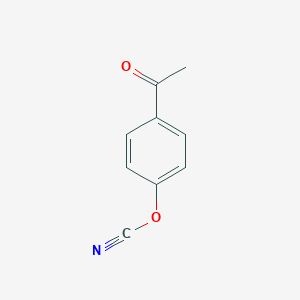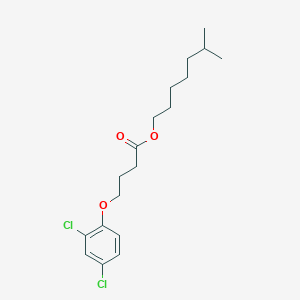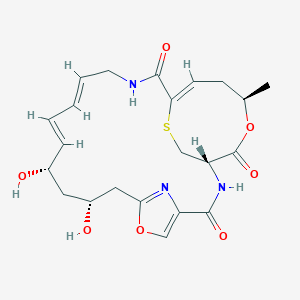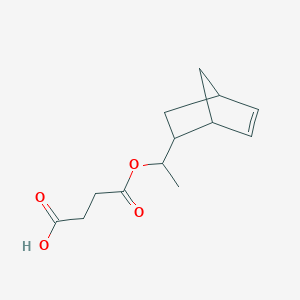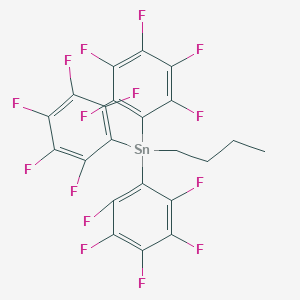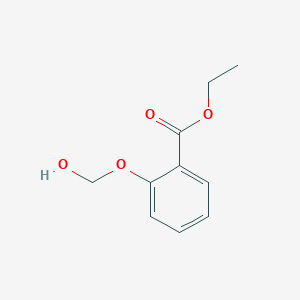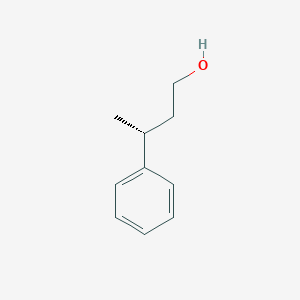
(R)-3-Phenyl-butan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-Phenyl-butan-1-OL is a chiral alcohol that is widely used in the pharmaceutical industry. It is a versatile compound that has various applications in scientific research.
Wirkmechanismus
The mechanism of action of (R)-3-Phenyl-butan-1-OL is not well understood. However, it is believed to interact with specific receptors in the brain and central nervous system, leading to various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
(R)-3-Phenyl-butan-1-OL has been shown to have various biochemical and physiological effects. It has been reported to exhibit anticonvulsant, analgesic, anxiolytic, and sedative properties. Additionally, (R)-3-Phenyl-butan-1-OL has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (R)-3-Phenyl-butan-1-OL in lab experiments include its chiral nature, which can be used to study chiral recognition and enantioselectivity. Additionally, (R)-3-Phenyl-butan-1-OL is readily available and relatively inexpensive. However, the limitations of using (R)-3-Phenyl-butan-1-OL in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of (R)-3-Phenyl-butan-1-OL in scientific research. One direction is the development of new synthetic methodologies for the preparation of (R)-3-Phenyl-butan-1-OL and its derivatives. Another direction is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, (R)-3-Phenyl-butan-1-OL can be used as a chiral probe in the study of molecular recognition and chirality sensing.
Conclusion:
In conclusion, (R)-3-Phenyl-butan-1-OL is a versatile compound with various applications in scientific research. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (R)-3-Phenyl-butan-1-OL in scientific research and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(R)-3-Phenyl-butan-1-OL has various applications in scientific research. It is used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis. Additionally, (R)-3-Phenyl-butan-1-OL is used as a flavor and fragrance ingredient in the food and cosmetic industry.
Eigenschaften
CAS-Nummer |
1126-07-4 |
|---|---|
Produktname |
(R)-3-Phenyl-butan-1-OL |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(3R)-3-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
SQGBBDFDRHDJCJ-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CCO)C1=CC=CC=C1 |
SMILES |
CC(CCO)C1=CC=CC=C1 |
Kanonische SMILES |
CC(CCO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


